ジデスメチルアルモトリプタン

概要

説明

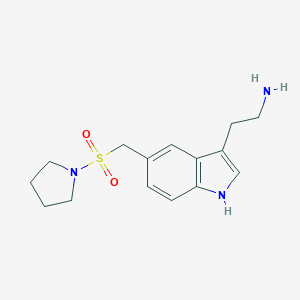

Didesmethyl Almotriptan is a chemical compound with the molecular formula C15H21N3O2S and a molecular weight of 307.41 g/mol . It is a derivative of Almotriptan, a well-known medication used for the treatment of migraine headaches. Didesmethyl Almotriptan is characterized by the absence of two methyl groups compared to Almotriptan, which influences its chemical and pharmacological properties.

科学的研究の応用

Didesmethyl Almotriptan has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its interactions with biological receptors, particularly serotonin receptors.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

作用機序

Target of Action

Didesmethyl Almotriptan primarily targets the 5-HT1B/1D receptors . These receptors are a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological functions, including the regulation of mood, appetite, and sleep .

Mode of Action

Didesmethyl Almotriptan acts as an agonist for the 5-HT1B/1D receptors . It binds to these receptors, leading to their activation . This activation results in the narrowing of blood vessels in the brain , the inhibition of pain signals being sent to the brain, and the suppression of the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The activation of the 5-HT1B/1D receptors by Didesmethyl Almotriptan leads to the constriction of cranial blood vessels . This action is believed to alleviate the symptoms of migraines by reducing the inflammation and dilation of these blood vessels that is typically associated with migraine attacks .

Pharmacokinetics

The pharmacokinetics of Didesmethyl Almotriptan, like its parent compound Almotriptan, likely involve absorption, distribution, metabolism, and excretion (ADME). For Almotriptan, it has been reported that the bioavailability of oral formulations ranges between 14% and 74%, and its elimination half-life ranges from 2 hours to 25 hours .

Result of Action

The primary result of Didesmethyl Almotriptan’s action is the relief of migraine symptoms . By constricting cranial blood vessels and inhibiting the transmission of pain signals in the brain, it effectively alleviates the pain, nausea, and other symptoms associated with migraines .

生化学分析

Biochemical Properties

Didesmethyl Almotriptan interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It primarily acts on the serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. These interactions lead to the inhibition of the release of pro-inflammatory neuropeptides, which are involved in the pathophysiology of migraines. Additionally, Didesmethyl Almotriptan is metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2D6, which facilitate its biotransformation and elimination from the body .

Cellular Effects

Didesmethyl Almotriptan exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by binding to serotonin receptors on the surface of neurons, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This modulation of cell signaling pathways results in reduced neuronal excitability and decreased release of inflammatory mediators. Furthermore, Didesmethyl Almotriptan affects gene expression by altering the transcription of genes involved in pain and inflammation pathways .

Molecular Mechanism

The molecular mechanism of Didesmethyl Almotriptan involves its binding to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding leads to the activation of G-protein-coupled receptors, which inhibit adenylate cyclase activity and reduce cyclic AMP levels. The decrease in cyclic AMP levels results in the inhibition of neurotransmitter release and a reduction in neuronal excitability. Additionally, Didesmethyl Almotriptan modulates the activity of various ion channels, further contributing to its analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Didesmethyl Almotriptan have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Didesmethyl Almotriptan maintains its efficacy in reducing neuronal excitability and inhibiting inflammatory mediator release. Prolonged exposure to the compound may lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of Didesmethyl Almotriptan vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces migraine symptoms by modulating serotonin receptor activity and inhibiting inflammatory mediator release. At higher doses, Didesmethyl Almotriptan may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Didesmethyl Almotriptan is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes N-demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolic transformations are crucial for the elimination of Didesmethyl Almotriptan from the body and play a significant role in determining its pharmacokinetic properties. Additionally, the compound’s metabolism may influence its therapeutic efficacy and potential for drug-drug interactions .

Transport and Distribution

Didesmethyl Almotriptan is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across cell membranes via passive diffusion and active transport processes. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution within target tissues. Additionally, Didesmethyl Almotriptan exhibits preferential accumulation in certain tissues, including the brain, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of Didesmethyl Almotriptan is critical for its activity and function. The compound is predominantly localized in the cytoplasm and interacts with intracellular targets, including serotonin receptors and ion channels. Additionally, Didesmethyl Almotriptan may undergo post-translational modifications, such as phosphorylation, which influence its subcellular distribution and activity. These modifications play a crucial role in regulating the compound’s therapeutic effects and potential for adverse reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Didesmethyl Almotriptan typically involves the demethylation of Almotriptan. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of Didesmethyl Almotriptan follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .

化学反応の分析

Types of Reactions: Didesmethyl Almotriptan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Almotriptan: The parent compound, used for migraine treatment.

Sumatriptan: Another triptan used for migraine relief.

Rizatriptan: A triptan with a similar mechanism of action.

Uniqueness: Didesmethyl Almotriptan is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties. The absence of two methyl groups compared to Almotriptan may influence its binding affinity and selectivity for serotonin receptors, potentially leading to different therapeutic outcomes .

生物活性

Didesmethyl Almotriptan is a metabolite of Almotriptan, a selective serotonin receptor agonist primarily used in the treatment of migraines. This article provides an in-depth analysis of the biological activity of Didesmethyl Almotriptan, including its pharmacological profile, mechanisms of action, clinical efficacy, and safety data.

Pharmacological Profile

Didesmethyl Almotriptan acts primarily as an agonist at the serotonin 5-HT_1B and 5-HT_1D receptors. These receptors are crucial in mediating the vasoconstrictive effects associated with migraine relief. The compound exhibits a high affinity for these receptors, which is essential for its efficacy in alleviating migraine symptoms.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Peak Plasma Concentration (Tmax) | 1.5–4 hours |

| Half-life | 3–5 hours |

| Volume of Distribution | 195 L |

| Metabolism | MAO-A, CYP3A4, CYP2D6 |

| Elimination | Renal (75% as metabolites) |

| Protein Binding | ~35% |

Didesmethyl Almotriptan's mechanism involves the activation of 5-HT_1B and 5-HT_1D receptors located on cranial blood vessels and trigeminal neurons. This activation leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are pivotal in the pathophysiology of migraines. The compound's selectivity for these receptors over others minimizes side effects associated with non-selective serotonin agonists .

Clinical Efficacy

Clinical studies have demonstrated that Didesmethyl Almotriptan maintains similar efficacy to Almotriptan in treating acute migraine attacks. The following findings summarize its effectiveness:

- Pain Relief Rates : In a study involving various dosages (6.25 mg to 25 mg), pain relief was achieved in approximately 66.5% of patients treated with the highest dose at 2 hours post-administration .

- Sustained Pain-Free Rates : Sustained pain relief was observed in about 55.5% of patients over a 24-hour period following treatment .

- Recurrence Rates : The recurrence rate after 24 hours was significantly lower for Didesmethyl Almotriptan compared to other triptans, indicating its potential for long-lasting effects .

Safety Profile

The safety profile of Didesmethyl Almotriptan is comparable to that of Almotriptan, with a low incidence of adverse events (AEs). Common AEs reported include:

- Nausea (1.4%)

- Somnolence (1.4%)

In long-term studies, only 7.6% of participants reported AEs related to treatment, with serious AEs being rare .

Case Studies and Research Findings

A notable long-term open-label study assessed the safety and efficacy of Didesmethyl Almotriptan in adolescents over a year. Key outcomes from this study included:

特性

IUPAC Name |

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLLAFWGVDYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458497 | |

| Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181178-24-5 | |

| Record name | Didesmethyl almotriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDESMETHYL ALMOTRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA8PUR9UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。